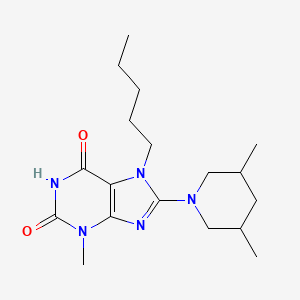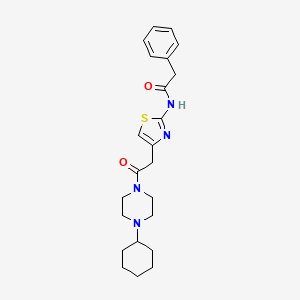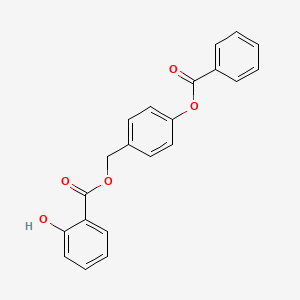![molecular formula C20H12F4N2O B2607792 1-(4-Fluorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile CAS No. 338964-45-7](/img/structure/B2607792.png)
1-(4-Fluorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), with a fluorobenzyl group attached at the 1-position, a trifluoromethylphenyl group attached at the 5-position, and a nitrile group attached at the 3-position .
Chemical Reactions Analysis
The specific chemical reactions involving “1-(4-Fluorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile” are not detailed in the available literature .
科学的研究の応用
Electrosynthesis of Fluoroorganic Compounds
The electrosynthesis of fluoroorganic compounds involves the oxidation of polymethylbenzenes to achieve side-chain monofluorination. This process results in the formation of polyalkylbenzylacetamides as by-products. The method demonstrates the selective reactivity towards fluoride ions, highlighting the role of fluorinated compounds in electrosynthesis and the potential for creating complex fluorinated molecules for various applications (Bensadat et al., 1980).
Oxidation of Alcohols by Pyridinium Fluorochromate
Research on the oxidation of alcohols by pyridinium fluorochromate showcases the utility of fluorinated reagents in organic synthesis, particularly in the conversion of alcohols to aldehydes and ketones. This study provides insights into reaction mechanisms and the effects of temperature and solvent composition on reaction rates (Bhattacharjee et al., 1984).
Synthesis and Characterization of Fluoropolymers
The development of siloxane-containing perfluorocyclobutane (PFCB) aromatic polyethers represents the integration of fluorinated compounds into the creation of new materials. These fluorosiloxane polymers exhibit clear, flexible, and thermally stable properties, making them ideal for various industrial applications (Smith & Babb, 1996).
C−H···F Interactions in Crystal Structures
The study of C−H···F interactions in the crystal structures of fluorobenzenes provides fundamental insights into the weak acceptor capabilities of the C−F group. This research aids in understanding molecular interactions involving fluorinated compounds, which is crucial for the design of new pharmaceuticals and materials (Thalladi et al., 1998).
Fluoride Ion Sensors
The synthesis and characterization of acylhydrazone-based fluoride sensors highlight the application of fluorinated compounds in developing chemical sensors. These sensors exhibit specific responses towards fluoride ions, demonstrating the potential for environmental monitoring and analytical chemistry applications (Jose et al., 2018).
将来の方向性
The future directions for research on “1-(4-Fluorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, it could be interesting to explore its potential applications in fields such as pharmaceuticals, agrochemicals, and dyestuff .
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F4N2O/c21-18-6-4-13(5-7-18)11-26-12-16(8-15(10-25)19(26)27)14-2-1-3-17(9-14)20(22,23)24/h1-9,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPNPIKUFBFVGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN(C(=O)C(=C2)C#N)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2607710.png)

![Ethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2607712.png)


![Tert-butyl 2-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-4,4-difluoro-2-methylpyrrolidine-1-carboxylate](/img/structure/B2607718.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2607720.png)


![8-(furan-2-ylmethyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2607723.png)


![2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-morpholin-4-ylethanone](/img/structure/B2607727.png)
![2-(2-chlorophenyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide](/img/structure/B2607728.png)
